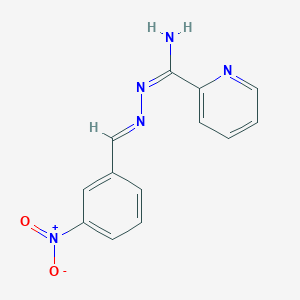
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being evaluated as a potential treatment for various B cell-related disorders.
作用機序
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity and preventing downstream signaling pathways that are essential for B cell activation and survival. This leads to a decrease in B cell proliferation and survival, which can be beneficial in the treatment of B cell-related disorders.
Biochemical and physiological effects:
In addition to its effects on B cells, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This can be beneficial in the treatment of autoimmune diseases, where excessive inflammation is a key feature.
実験室実験の利点と制限
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit BTK irreversibly. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide and other BTK inhibitors. One area of interest is the use of BTK inhibitors in combination with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, the use of BTK inhibitors in the treatment of other types of cancer, such as solid tumors, is an area of active investigation.
合成法
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide involves several steps, including the preparation of the 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid, which is then reacted with piperidine and 4-fluorobenzoyl chloride to form the desired compound. The synthesis process has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell-related disorders, including lymphoma, leukemia, and autoimmune diseases such as rheumatoid arthritis and lupus. In these studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to effectively inhibit BTK activity and suppress B cell proliferation and survival. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other immune cells, such as natural killer cells and T cells, which can further enhance the immune response.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-2-14-20-21-17(25-14)19-15(23)11-7-9-22(10-8-11)16(24)12-3-5-13(18)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRHZIOIWSFZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)



![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)

